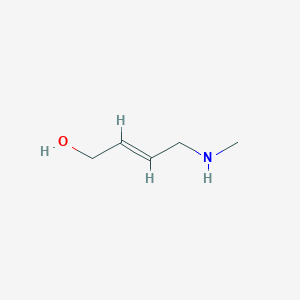
4-Methylamino-2-buten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylamino-2-buten-1-OL is an organic compound with the molecular formula C5H11NO. It is a derivative of butenol with a methylamino group attached to the second carbon of the butenol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino-2-buten-1-OL typically involves the reaction of 2-buten-1-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent production and quality control. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylamino-2-buten-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methylamino and hydroxyl groups in the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
4-Methylamino-2-buten-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methylamino-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-ol: A structurally similar compound with a hydroxyl group attached to the first carbon of the butenol chain.
3-Methyl-2-buten-1-ol: Another similar compound with a methyl group attached to the third carbon of the butenol chain.
Uniqueness
4-Methylamino-2-buten-1-OL is unique due to the presence of both a methylamino group and a hydroxyl group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(E)-4-(methylamino)but-2-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3/b3-2+ |
InChI Key |
QGQWPRACRGTKCQ-NSCUHMNNSA-N |
Isomeric SMILES |
CNC/C=C/CO |
Canonical SMILES |
CNCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


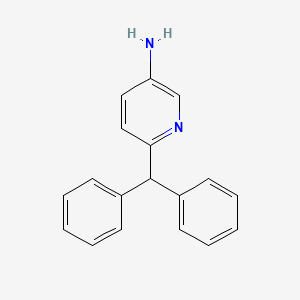
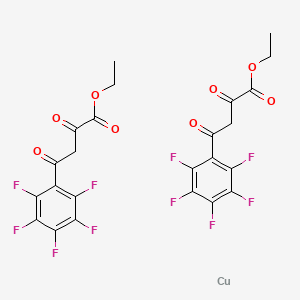
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
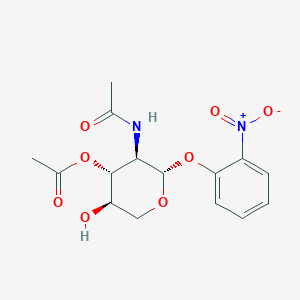
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)

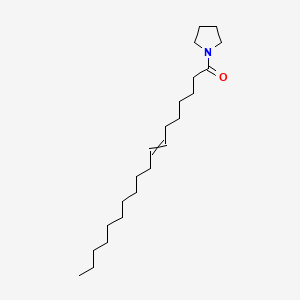
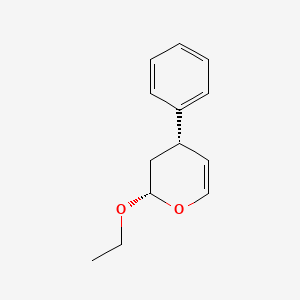

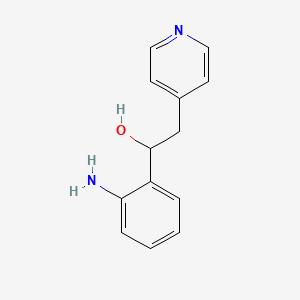

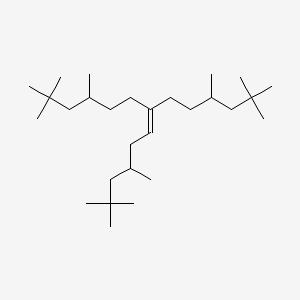
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
